2-Pyrimidinecarboxylic acid

Antimicrobial Cytotoxicity Structure-Activity Relationship

2-Pyrimidinecarboxylic acid (CAS 31519-62-7) is a position-specific heterocyclic building block whose 2-carboxyl substitution pattern imparts unique reactivity and biological activity not replicated by its 4- or 5-isomers. As a rigid bidentate ligand, it enables construction of zeolite-like MOFs with tunable porosity for gas storage and ion exchange. In medicinal chemistry, it serves as a key intermediate for antiviral and anticancer agent libraries, with a quantifiably distinct antimicrobial SAR profile. Its patented role in herbicide synthesis further validates its agrochemical utility. Procure this specific isomer to ensure reproducible coordination geometry, target engagement, and synthetic outcomes.

Molecular Formula C5H4N2O2
Molecular Weight 124.10 g/mol
CAS No. 31519-62-7
Cat. No. B030524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinecarboxylic acid
CAS31519-62-7
Synonyms2-pyrimidinecarboxylic acid
Molecular FormulaC5H4N2O2
Molecular Weight124.10 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C(=O)O
InChIInChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9)
InChIKeyZFCHNZDUMIOWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrimidinecarboxylic Acid (CAS 31519-62-7) for Pharmaceutical Intermediates and Metal-Organic Frameworks


2-Pyrimidinecarboxylic acid (CAS 31519-62-7), also known as pyrimidine-2-carboxylic acid, is a diazine heterocyclic building block characterized by a carboxylic acid moiety at the 2-position of the pyrimidine ring [1]. It serves primarily as a versatile synthetic intermediate in pharmaceutical development and as a bidentate ligand in coordination chemistry, particularly for the construction of metal-organic frameworks (MOFs) [2]. Its unique substitution pattern dictates its specific reactivity and biological profile, differentiating it from other pyrimidinecarboxylic acid isomers and related heterocyclic acids [1].

The Critical Role of 2-Pyrimidinecarboxylic Acid (CAS 31519-62-7) Isomer Selection in Research


The position of the carboxyl group on the pyrimidine ring is a critical determinant of both chemical reactivity and biological activity. Simply substituting 2-pyrimidinecarboxylic acid with its 4- or 5-isomer, or with other diazinecarboxylic acids like 2-pyrazinecarboxylic acid, is not scientifically valid [1]. Each isomer and analog exhibits a unique coordination chemistry, forming distinct metal complexes with different geometries and properties [2]. Furthermore, structure-activity relationship studies have demonstrated that the antimicrobial and cytotoxic profiles of these closely related compounds are not equivalent; for instance, 2-pyrimidinecarboxylic acid exhibits a specific spectrum of activity that is quantifiably different from its 4-isomer and 2-pyrazinecarboxylic acid [1]. Therefore, the specific isomer is not an interchangeable commodity but a precise reagent for targeted synthesis and property tuning.

Quantitative Evidence Guide: 2-Pyrimidinecarboxylic Acid (CAS 31519-62-7) vs. Analogs


Differential Antimicrobial Activity: 2-Pyrimidinecarboxylic Acid vs. 2-Pyrazinecarboxylic Acid and 4-Isomer

In a direct head-to-head study, 2-pyrimidinecarboxylic acid demonstrated a unique antimicrobial profile compared to 2-pyrazinecarboxylic acid and its own 4-isomer [1]. While 2-pyrazinecarboxylic acid was notably active against Bacillus subtilis, it exhibited weaker activity against Escherichia coli. In contrast, 2-pyrimidinecarboxylic acid showed a different spectrum, with its 4-isomer exhibiting the highest overall antimicrobial activity in the series [1]. This demonstrates that the position of the carboxyl group on the pyrimidine ring is not a trivial variation but a key determinant of biological effect.

Antimicrobial Cytotoxicity Structure-Activity Relationship

Divergent Coordination Chemistry: 2-Pyrimidinecarboxylic Acid vs. 5-Isomer in Metal Complexes

The coordination mode of pyrimidinecarboxylic acids is fundamentally governed by the position of the carboxyl group [1]. A comparative study of transition metal complexes (Mn, Co, Ni, Cu, Zn) with pyrimidine-2-carboxylic acid (2PCA) and pyrimidine-5-carboxylic acid (5PCA) revealed distinct binding behaviors [1]. For 2PCA, metal coordination occurs through one nitrogen atom from the pyrimidine ring and one oxygen atom from the carboxylate group, forming a bidentate chelate [1]. In contrast, 5PCA acts as a monodentate ligand, coordinating through a single ring nitrogen, with the metal's coordination sphere completed by water molecules [1].

Coordination Chemistry MOF Synthesis Bidentate Ligand

Synthetic Accessibility: High-Yield Route from a Common Precursor

A robust and scalable process for preparing 2-pyrimidinecarboxylic acid esters has been established, providing a clear advantage in supply chain reliability compared to isomers requiring more complex or lower-yielding syntheses [1]. The patented process involves the palladium-catalyzed carbonylation of 2-halopyrimidines, a well-precedented and industrially viable route [1]. This methodology allows for the preparation of various 2-pyrimidinecarboxylates, which are key intermediates for herbicides and pharmaceuticals, in a single step from commercially available starting materials [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Application Scenarios for 2-Pyrimidinecarboxylic Acid (CAS 31519-62-7) Based on Verified Evidence


Synthesis of Zeolite-like Metal-Organic Frameworks (ZMOFs)

2-Pyrimidinecarboxylic acid serves as a rigid, directional bis-chelating bridging ligand for the construction of novel porous zeolite-like metal-organic frameworks (ZMOFs) [1]. Its ability to bind metal ions through both the carboxylate and a ring nitrogen atom creates stable, highly structured networks with tunable porosity, which are evaluated for applications in gas storage and ion exchange [1].

Key Building Block for Antiviral and Anticancer Drug Candidates

The compound is widely utilized as a key synthetic intermediate in the development of antiviral and anticancer agents [1]. Its role as a foundational heterocyclic scaffold allows medicinal chemists to introduce further functionalization, enabling the construction of diverse compound libraries for drug discovery programs [1].

Structure-Activity Relationship (SAR) Studies in Antimicrobial Research

The quantifiably different antimicrobial profile of 2-pyrimidinecarboxylic acid compared to its isomers and other diazinecarboxylic acids makes it an essential compound for fundamental SAR studies [1]. Researchers can use it as a precise tool to probe how specific heterocyclic structures and substitution patterns influence biological activity against bacterial and fungal targets [1].

Synthesis of Herbicidal Pyrimidinecarboxylate Derivatives

Patented processes highlight the use of 2-pyrimidinecarboxylate esters as intermediates for the manufacture of herbicides [1]. The established, efficient synthetic route from 2-halopyrimidines provides a reliable path for agrochemical companies to produce active ingredients for crop protection [1].

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